2,6-Decahydronaphthalenediol

説明

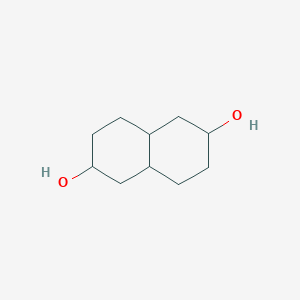

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXGILBUABDWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CC(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Decahydronaphthalenediol

Established Chemical Synthesis Pathways

The foundational methods for producing decahydronaphthalene (B1670005) diols rely on the chemical reduction of the corresponding naphthalenediol precursors. These pathways are primarily focused on achieving complete saturation of the aromatic rings through hydrogenation and other reduction techniques.

Hydrogenation Approaches for Decahydronaphthalene Diols

Catalytic hydrogenation is a principal method for the synthesis of decahydronaphthalene diols from their aromatic precursors, such as 2,6-naphthalenediol. chemicalbook.com This process involves the addition of hydrogen across the double bonds of the naphthalene (B1677914) ring system under pressure and in the presence of a metal catalyst. The complete saturation of the naphthalene core results in the formation of the decalin ring structure.

The choice of catalyst is critical and significantly influences the reaction's efficiency and the stereochemical outcome. Common catalysts include palladium, nickel, and molybdenum-based systems. acs.org For instance, studies on the hydrogenation of naphthalene to decalin have shown that different catalysts yield varying ratios of cis and trans isomers. acs.org This stereoselectivity is a key consideration in the synthesis of specific 2,6-decahydronaphthalenediol isomers. The reaction typically proceeds in two steps: a partial hydrogenation to form a tetralin (tetrahydronaphthalene) intermediate, followed by the complete hydrogenation to the decalin product. acs.org

Research on naphthalene hydrogenation provides insights applicable to its dihydroxy derivatives. Catalysts like Pd/Al₂O₃ and NiMo/Al₂O₃ are effective, with reaction conditions such as temperature and hydrogen pressure being key parameters to control the process. acs.org For example, a comparative study on naphthalene hydrogenation highlights the performance of various catalysts, which can be extrapolated to the synthesis of diols.

| Catalyst | Reactant | Product | Key Findings |

| Pd/Al₂O₃ | Naphthalene | Tetralin, Decalin | Highly active for complete hydrogenation. acs.org |

| NiMo/Al₂O₃ | Naphthalene | Tetralin, Decalin | Produces significant amounts of cis-decalin. acs.org |

| Mo-MMO | Naphthalene | Tetralin, Decalin | Shows enhanced activity in naphthalene hydrogenation compared to NiMo/Al₂O₃. acs.org |

This table illustrates general catalyst performance in naphthalene hydrogenation, the principles of which apply to the synthesis of decahydronaphthalenediols.

Reduction Strategies in Decahydronaphthalene Synthesis

Reduction strategies for synthesizing decahydronaphthalene derivatives primarily involve the catalytic hydrogenation discussed previously, as it is the most direct method for saturating the aromatic naphthalene system. The term "reduction" in this context is often synonymous with hydrogenation. The goal is to reduce the two aromatic rings of a precursor like 2,6-naphthalenediol to a saturated decalin framework.

The challenge in these reduction strategies is controlling the stereochemistry. The decalin system can exist as cis or trans isomers based on the fusion of the two six-membered rings. Furthermore, the two hydroxyl groups at the 2- and 6-positions introduce additional stereocenters, leading to a variety of possible diastereomers. The selection of catalysts and reaction conditions can influence the ratio of these isomers. For example, Ni- and Mo-based catalysts have been noted to favor the production of cis-decalin during naphthalene hydrogenation. acs.org Achieving a specific isomer of this compound often requires more advanced, stereoselective methods.

Advanced Synthetic Approaches

To overcome the limitations of traditional methods in controlling stereochemistry, advanced synthetic approaches have been developed. These include enzymatic, asymmetric, and stereoselective strategies that offer high precision in producing specific isomers of this compound.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.comresearchgate.net This approach is particularly valuable for synthesizing chiral compounds like specific isomers of this compound. Enzymes such as dehydrogenases, reductases, and lipases can be employed for the stereoselective synthesis of chiral alcohols and diols. mdpi.commdpi.comresearchgate.net

The advantages of using enzymes include high enantioselectivity and regioselectivity, which are often difficult to achieve with conventional chemical catalysis. mdpi.com For instance, the biocatalytic reduction of ketones is a well-established, environmentally friendly method for producing chiral alcohols. researchgate.net Similarly, the desymmetrization of meso-diols using lipases can generate chiral intermediates with high enantiomeric excess. mdpi.com

While specific literature on the enzymatic synthesis of this compound is limited, the principles can be applied. A potential pathway could involve the enzymatic reduction of a corresponding decalindione precursor. Research has demonstrated the synthesis of decalin-type chiral synthons using enzymatic functions like monobenzoylation and hydrolysis, achieving high enantiomeric excess for certain derivatives. nih.gov Furthermore, recombinant squalene (B77637) cyclase has been used in the enzymatic cyclization of squalene analogs to form decahydronaphthalene skeletons, showcasing the ability of enzymes to construct this core structure with high specificity. nih.gov These examples underscore the potential of biocatalysis to produce specific, optically active isomers of this compound.

Asymmetric Synthesis and Enantioselective Pathways

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. libretexts.org This is achieved by using a chiral catalyst, reagent, or auxiliary to influence the reaction pathway. libretexts.org For a molecule like this compound with multiple stereocenters, asymmetric synthesis is crucial for accessing a single, pure stereoisomer.

Various methods have been developed for the asymmetric synthesis of decalin derivatives. rsc.org Palladium-catalyzed asymmetric cyclization of prochiral precursors has been used to create cis-decalin derivatives with significant enantiomeric excess. acs.orgacs.org Another powerful technique is the asymmetric Diels-Alder reaction, which can construct the decalin core with high stereocontrol. nih.govresearchgate.net For example, an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction has been reported for synthesizing a broad range of functionalized cis-decalins. nih.govresearchgate.net

While these methods may not directly produce this compound, they establish effective strategies for controlling the stereochemistry of the decalin framework. These approaches could be adapted, for instance, by starting with appropriately functionalized precursors that would yield the desired diol structure after the key asymmetric step and subsequent transformations. The development of enantioselective hydrogenation of naphthalene derivatives using chiral catalysts also presents a direct route to chiral decalin skeletons. rsc.orgchinesechemsoc.org

Stereoselective Reaction Control in Decahydronaphthalenediol Formation

Stereoselective control is paramount in the synthesis of this compound to isolate a specific isomer from the many possibilities. This control extends to both the cis/trans ring junction and the relative orientation of the two hydroxyl groups. The ability to selectively synthesize a particular isomer is a significant challenge in organic synthesis. reddit.com

The outcome of catalytic hydrogenation, a primary method for creating the decalin core, is highly dependent on the catalyst and reaction conditions, which affects the diastereomeric ratio of the products. acs.org Beyond hydrogenation, other reactions can be employed with high stereoselectivity. The Diels-Alder reaction, both in its inter- and intramolecular forms, is a cornerstone for building decalin systems with predictable stereochemistry. rsc.orgwhiterose.ac.uk

Furthermore, the stereoselectivity of reactions involving existing functional groups can be controlled. For example, the stereoselective reduction of a ketone on a decalin framework can be influenced by the steric environment of the existing ring system. Auxiliary-controlled reactions, where a chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, are also a powerful strategy. mdpi.com For diols, methods like one-pot double allylboration reactions have been developed for the highly diastereo- and enantioselective synthesis of 1,5-diols, a principle that could be adapted for the stereocontrolled synthesis of this compound. organic-chemistry.org

Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound, a saturated bicyclic diol, is increasingly being scrutinized through the lens of green and sustainable chemistry. The overarching goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. sigmaaldrich.com This involves a holistic application of the Twelve Principles of Green Chemistry, from the choice of starting materials to the final product isolation. sigmaaldrich.com2plus.co.nz Key areas of focus include the use of renewable feedstocks, the implementation of catalytic versus stoichiometric reagents, the selection of benign solvents, and the design of energy-efficient reaction pathways. nih.gov

The conventional synthesis of the precursor, 2,6-dihydroxynaphthalene (B47133), often involves harsh conditions, such as the alkali fusion of sulfonated naphthalenes, which generates significant waste and uses excessive strong alkali. researchgate.net Modern approaches are shifting towards cleaner technologies. For instance, methods involving the catalytic oxidation of 2,6-dialkylnaphthalenes are being explored. google.com The critical step, the hydrogenation of the aromatic 2,6-dihydroxynaphthalene to the saturated this compound, is a prime target for green innovation.

Catalytic hydrogenation is central to this transformation. organicchemistrydata.org Green approaches prioritize the use of highly efficient and selective catalysts that can operate under mild conditions. nih.gov Heterogeneous catalysts, such as palladium, platinum, or ruthenium on carbon supports, are often favored due to their ease of separation and recyclability, which aligns with the principle of waste prevention. organicchemistrydata.org Research into novel catalytic systems, including iridium nanoparticles, demonstrates the potential for highly recyclable catalysts for hydrogenating various functional groups. mdpi.com The aim is to maximize atom economy, a principle that seeks to incorporate the maximum amount of reactants into the final product. acs.org Hydrogenation reactions are inherently high in atom economy, as they involve the addition of hydrogen.

Energy efficiency is another cornerstone of green synthesis. sigmaaldrich.com Traditional heating methods are often energy-intensive and inefficient. athensjournals.gr Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often leading to purer products in significantly less time and with lower energy consumption. athensjournals.grderpharmachemica.com Conducting hydrogenations at ambient temperature and pressure, whenever feasible, further reduces the energy footprint of the process. 2plus.co.nz

The choice of solvent is critical. Many traditional organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry advocates for the use of safer solvents like water, supercritical fluids, or ionic liquids. rsc.org Water, in particular, is an attractive medium as it is non-toxic, non-flammable, and inexpensive. rsc.org While the solubility of nonpolar substrates can be a challenge, techniques like phase-transfer catalysis can overcome these limitations. A patent for synthesizing 2,3-dihydroxynaphthalene, for example, describes a method using hydrogen peroxide as an oxidant with a phase transfer catalyst, which represents a move toward more environmentally friendly conditions. google.com

Furthermore, the principle of reducing unnecessary derivatization, such as the use of protecting groups, simplifies synthetic procedures and reduces waste. sigmaaldrich.comacs.org Developing catalysts with high selectivity that can hydrogenate the naphthalene ring without affecting the hydroxyl groups is crucial. Enzymatic reactions, known for their high specificity, offer a potential but less explored avenue for such selective transformations, often eliminating the need for protecting groups. acs.org

By integrating these principles, the synthesis of this compound can be systematically redesigned to be more sustainable. The focus remains on creating a process that is economically viable, environmentally benign, and safe. nih.gov

Research Findings on Green Synthetic Approaches

The following table summarizes key green chemistry principles and their application to the synthesis of this compound, primarily focusing on the hydrogenation of its precursor, 2,6-dihydroxynaphthalene.

| Green Chemistry Principle | Application in Synthesis of this compound | Example Method/Reagent | Potential Benefit |

| Catalysis | Use of recyclable, highly selective catalysts for the hydrogenation of the naphthalene ring. acs.org | Heterogeneous catalysts (e.g., Pd/C, PtO₂, Ru/C); Recyclable iridium nanoparticles. organicchemistrydata.orgmdpi.com | Reduces waste, lowers catalyst loading, allows for easier product purification, and enables continuous processes. |

| Safer Solvents & Auxiliaries | Replacement of volatile organic solvents (VOCs) with environmentally benign alternatives. sigmaaldrich.com | Water, supercritical CO₂, or solvent-free conditions. rsc.org | Minimizes environmental pollution and health hazards associated with traditional solvents. |

| Design for Energy Efficiency | Employing methods that reduce energy consumption. 2plus.co.nz | Microwave-assisted hydrogenation; reactions at ambient temperature and pressure. athensjournals.grderpharmachemica.com | Lowers operational costs and the overall environmental footprint of the synthesis. |

| Atom Economy | Designing syntheses to maximize the incorporation of all reactant materials into the final product. acs.org | Catalytic hydrogenation of 2,6-dihydroxynaphthalene with H₂. | Inherently high atom economy as it is an addition reaction, minimizing byproduct formation. |

| Reduce Derivatives | Avoiding the use of temporary protecting groups for the hydroxyl functions during hydrogenation. sigmaaldrich.com | Use of chemo-selective catalysts that specifically target the aromatic ring. | Simplifies the synthetic process, reduces the number of steps, and minimizes waste generation. acs.org |

Stereochemical Investigations of 2,6 Decahydronaphthalenediol

Isomeric Forms and Conformational Analysis

The isomeric forms of 2,6-decahydronaphthalenediol are primarily dictated by the fusion of the two cyclohexane (B81311) rings and the orientation of the hydroxyl substituents.

The decahydronaphthalene (B1670005) ring system, also known as decalin, exists as two diastereomers: cis-decalin and trans-decalin. dalalinstitute.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com This isomerism arises from the stereochemistry at the two bridgehead carbons where the rings are fused. fiveable.me In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system, resulting in a bent or "tent-like" shape. libretexts.orgmasterorganicchemistry.com Conversely, in trans-decalin, these hydrogens are on opposite sides, leading to a more linear and flatter structure. libretexts.orgfiveable.me

These two isomers cannot be interconverted without breaking covalent bonds and are therefore configurational isomers. dalalinstitute.comchemistrysteps.com Trans-decalin is generally more stable than cis-decalin by approximately 2.7 kcal/mol due to unfavorable non-bonded interactions in the cis isomer. slideshare.net A key difference in their conformational behavior is that trans-decalin is a rigid, conformationally "locked" system, unable to undergo ring-flipping. chemistrysteps.commasterorganicchemistry.comwikipedia.org In contrast, cis-decalin is flexible and can undergo a chair-chair interconversion, which has implications for the orientation of substituents. libretexts.orgwikipedia.org

The specific stereoisomers of this compound will, therefore, be based on either a cis- or trans-decalin core, with further isomerism arising from the stereochemistry of the hydroxyl groups.

| Feature | Cis-Decalin | Trans-Decalin |

| Bridgehead Hydrogens | Same side | Opposite sides |

| Overall Shape | Bent, tent-like masterorganicchemistry.com | Relatively flat, linear fiveable.me |

| Relative Stability | Less stable libretexts.orgchemistrysteps.com | More stable libretexts.orgchemistrysteps.com |

| Conformational Flexibility | Flexible, can undergo ring-flip libretexts.orgchemistrysteps.com | Rigid, conformationally locked chemistrysteps.commasterorganicchemistry.com |

In any given decalin isomer, the hydroxyl groups at the 2 and 6 positions can be oriented in either an axial or equatorial position relative to the chair conformation of the cyclohexane rings. fiveable.me The principles of conformational analysis for substituted cyclohexanes apply, where substituents generally prefer the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. fiveable.me

In the rigid trans-decalin system, the conformation of a substituent is fixed. libretexts.org Therefore, a hydroxyl group at the 2 or 6 position will be permanently either axial or equatorial. The relative stability of the different diastereomers of trans-2,6-decahydronaphthalenediol will depend on the number of hydroxyl groups in the less favorable axial positions.

For the flexible cis-decalin system, ring-flipping allows for the interconversion between conformations where a substituent moves from an axial to an equatorial position and vice-versa. libretexts.org The equilibrium will favor the conformation where the maximum number of bulky substituents, in this case, the hydroxyl groups, occupy equatorial positions. The conformational preferences of substituents in dihydronaphthalene systems have been studied, indicating that pseudo-equatorial positions are often favored. rsc.org In some diol systems, such as ethane-1,2-diol, gauche conformations can be stabilized by intramolecular hydrogen bonding.

Cis-Trans Isomerism in Decahydronaphthalene Systems.

Enantioselective Synthesis and Stereochemical Resolution

The synthesis of specific, optically pure stereoisomers of this compound often requires enantioselective methods. These strategies aim to either selectively create or separate the desired enantiomer.

Enzymatic desymmetrization is a powerful technique for the asymmetric synthesis of chiral compounds from prochiral or meso substrates. mdpi.com In the context of this compound, a meso-diol isomer, which possesses a plane of symmetry and is therefore achiral, can be selectively transformed into a chiral product.

For instance, the stereoselective acetylation of meso-decalindiols using an enzyme like Candida antarctica lipase (B570770) can yield a chiral monoester with high optical and chemical yield. researchgate.net This process involves the enzyme selectively acylating one of the two enantiotopic hydroxyl groups of the meso-diol. mdpi.com Lipase-catalyzed reactions are widely used for the desymmetrization of various meso-diols, providing access to valuable chiral building blocks. mdpi.com Both enzymatic acylation of meso-diols and the hydrolysis of corresponding meso-diesters are effective strategies. researchgate.net The success of these reactions can be influenced by the structure of the diol and the reaction conditions. mdpi.com Dinuclear zinc catalysts have also been developed for the desymmetrization of meso-diols, in some cases providing better yields and enantioselectivity than enzymatic processes. nih.gov

| Substrate Type | Reaction | Catalyst | Product |

| Meso-diol | Selective acylation mdpi.com | Lipase mdpi.comresearchgate.net | Chiral monoacetate mdpi.com |

| Meso-diester | Selective hydrolysis researchgate.net | Lipase mdpi.com | Chiral monoacetate |

| Meso-1,3-dione | Pinacol (B44631) coupling jst.go.jp | SmI2 | Fused carbocycle with cis-1,2-diol jst.go.jp |

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. The result is the separation of the less reactive enantiomer and the derivatized, more reactive enantiomer.

For diols, kinetic resolution can be achieved through various transformations, including enantioselective acylation or etherification. chemistryviews.orgresearchgate.net For example, a chiral phosphoric acid has been used as a catalyst for the kinetic resolution of diols via etherification, yielding the target diol with high enantiomeric excess. chemistryviews.org Organocatalytic methods, employing substances like isothiourea, have also been developed for the highly enantioselective acylative kinetic resolution of alcohols. researchgate.net These methods often allow for the recovery of both the unreacted alcohol and the acylated product in high enantiopurity. researchgate.net

Enzymatic Desymmetrization of Meso-Diols.

Mechanistic Basis of Stereocontrol

The stereochemical outcome of the synthesis of this compound is governed by the specific mechanisms of the reactions employed. In enantioselective synthesis, chiral catalysts play a crucial role in directing the reaction pathway to favor one enantiomer over the other. libretexts.org

In enzymatic desymmetrization, the stereocontrol arises from the three-dimensional structure of the enzyme's active site. The meso-diol substrate binds within the chiral environment of the active site in a specific orientation. This binding positions one of the two enantiotopic hydroxyl groups for reaction with the acyl donor, while the other is sterically hindered or improperly oriented for reaction. mdpi.com

In kinetic resolutions catalyzed by chiral catalysts, such as chiral phosphoric acids or organocatalysts, the catalyst forms a transient diastereomeric complex with each enantiomer of the diol. chemistryviews.orglibretexts.org The transition states leading to the products from these diastereomeric complexes have different energies. The reaction proceeds faster through the lower-energy transition state, leading to the preferential reaction of one enantiomer. The effectiveness of the stereocontrol depends on the magnitude of this energy difference. libretexts.org

For syntheses involving cyclization reactions to form the decalin ring, such as the intramolecular Diels-Alder reaction, the stereochemistry can be controlled by the conformation of the acyclic precursor and the facial selectivity of the ring closure. rsc.orgrsc.org Theoretical studies, such as those using density functional theory (DFT), can help elucidate the mechanisms and origins of stereoselectivity in these complex transformations. rsc.orgresearchgate.net

Determination of Absolute Stereochemistry

The determination of the absolute configuration of a chiral molecule, such as the various stereoisomers of this compound, is a fundamental aspect of stereochemistry. This process involves establishing the precise three-dimensional arrangement of atoms at each stereocenter. For a molecule like this compound, which possesses multiple chiral centers, this would involve the unambiguous assignment of (R) or (S) configuration at each of these centers.

In the absence of specific research on this compound, a general overview of the well-established methods that would be theoretically applicable for such a determination is provided below. These techniques are routinely used for resolving the stereochemistry of complex cyclic molecules.

Commonly Employed Techniques for Absolute Stereochemistry Determination:

X-ray Crystallography: This is often considered the most definitive method for determining absolute stereochemistry. It requires the formation of a high-quality single crystal of the compound, or a suitable derivative. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of atoms. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining relative stereochemistry, its use in assigning absolute configuration often requires the use of chiral derivatizing agents, such as Mosher's acid, or chiral solvating agents. By comparing the NMR spectra of the diastereomeric derivatives or solvates, it is possible to deduce the absolute configuration of the original molecule. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, which is crucial for conformational analysis and, by extension, stereochemical assignment.

Chiroptical Methods: These techniques, which include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental spectra with those predicted by quantum mechanical calculations or by applying empirical rules developed for specific classes of compounds. For diols, methods such as the in situ formation of chiral complexes with dimolybdenum tetraacetate [Mo2(OAc)4] can be used to induce a CD spectrum from which the absolute configuration can be inferred.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration to make the assignment.

Without specific experimental data from these or other methods applied to this compound, any statement regarding its absolute stereochemistry would be purely speculative. The successful application of any of these techniques would require a sample of the isolated and purified stereoisomer of interest. The research would then involve the generation and interpretation of the corresponding analytical data.

Reaction Mechanisms and Reactivity Studies of 2,6 Decahydronaphthalenediol

Elucidation of Reaction Pathways

The reaction pathways of 2,6-decahydronaphthalenediol are largely governed by the reactivity of its secondary hydroxyl groups. General reaction pathways for diols include dehydration and oxidation.

One of the primary reaction pathways for diols is dehydration, which involves the elimination of one or more water molecules to form unsaturated compounds. pearson.com In the case of this compound, the dehydration can be catalyzed by acids. Depending on the reaction conditions and the stereochemistry of the diol, this can lead to the formation of octalins (by elimination of one molecule of water) or dienes (by elimination of two molecules of water). The regioselectivity and stereoselectivity of these eliminations are influenced by the spatial arrangement of the hydroxyl groups and adjacent hydrogen atoms. For vicinal diols, dehydration can proceed via a pinacol (B44631) rearrangement, although this is not the primary expected pathway for a non-vicinal diol like the 2,6-isomer. pearson.com

Another significant reaction pathway is polycondensation. In the presence of dicarboxylic acids, this compound can undergo dehydration polycondensation to form polyesters. nih.govgccpo.org This reaction is typically catalyzed by strong Brønsted acids and proceeds at elevated temperatures under reduced pressure to facilitate the removal of water. nih.gov

Mechanistic Aspects of Derivatization Reactions

The hydroxyl groups of this compound are amenable to various derivatization reactions, such as etherification and esterification. These reactions are crucial for modifying the properties of the molecule for specific applications.

A notable derivatization is the reaction with epihalohydrin to produce bis(glycidyloxy)decalin. google.com In a specific example, this compound is reacted with an epihalohydrin to yield 2,6-bis(glycidyloxy)decalin. google.com This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the diol, often activated by a base, attack the epoxide ring of the epihalohydrin, leading to the formation of a halohydrin intermediate. A subsequent intramolecular cyclization with the elimination of a hydrogen halide results in the formation of the glycidyl (B131873) ether.

Esterification reactions can also be performed. For instance, lipase-catalyzed transesterification has been shown to be effective for the asymmetric ring differentiation of a meso-decahydronaphthalenediol, yielding a mono-acetate with high optical and chemical yield. researchgate.net While this study did not use the 2,6-isomer specifically, the principle can be extended. The mechanism of such enzymatic reactions involves the formation of an acyl-enzyme intermediate, which then reacts with the hydroxyl group of the diol.

The Mitsunobu reaction provides another powerful method for the derivatization of diols, allowing for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry. mdpi.com This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

Catalytic Transformations Involving this compound

Catalytic transformations of this compound can lead to a variety of valuable products. Key transformations include catalytic dehydrogenation and dehydration.

Catalytic dehydrogenation of alcohols is an endothermic process that is favored at high temperatures and typically requires a catalyst to proceed efficiently and selectively. ou.eduuh.edu For a diol like this compound, selective dehydrogenation of one or both hydroxyl groups would yield the corresponding hydroxyketone or diketone. Supported metal catalysts, such as those based on copper, are often employed for the dehydrogenation of alcohols. rsc.org The mechanism on metal surfaces is thought to involve the breaking of the O-H and C-H bonds, with the resulting hydrogen atoms recombining and desorbing as H2 gas. ou.edu The selectivity of the reaction is a critical aspect, as over-dehydrogenation can lead to the formation of unwanted byproducts. uh.edu

Catalytic dehydration offers a more controlled alternative to acid-catalyzed dehydration. Bifunctional catalysts, such as copper-based mixed oxides with both acidic and metallic sites, can promote a cascade of dehydrogenation and dehydration reactions. rsc.org For a diol, this can lead to the formation of unsaturated alcohols and ketones. The ratio of dehydrogenation to dehydration can be tuned by altering the catalyst composition. rsc.org

The development of fluidized catalytic dehydrogenation (FCDh) processes, while primarily focused on light alkanes, highlights the industrial importance of dehydrogenation technology that could potentially be adapted for more complex molecules like decahydronaphthalenediols. refiningcommunity.com

Investigation of Intermediates and Transition States

Detailed experimental or computational studies specifically investigating the intermediates and transition states in reactions of this compound are scarce in the available literature. However, general principles from related systems can provide insights.

In acid-catalyzed dehydration reactions of alcohols, the key intermediate is a carbocation, formed after the protonation of a hydroxyl group and subsequent loss of water. pearson.com The stability of this carbocation will dictate the subsequent reaction pathway, which can include elimination of a proton to form an alkene or rearrangement to a more stable carbocation. For this compound, the formation of a secondary carbocation on the decalin ring would be expected.

In catalytic dehydrogenation over metal surfaces, the reaction is believed to proceed through a three-centered transition state involving the metal atom inserting into a C-H bond. ou.edu This leads to the formation of metal-hydride and metal-carbon bonds.

For enzymatic reactions, such as lipase-catalyzed esterification, the mechanism involves the formation of specific enzyme-substrate complexes and acyl-enzyme intermediates. researchgate.net The precise structure of these intermediates and the transition states for their formation and reaction are key to the high selectivity observed in these biocatalytic transformations.

Redox Reactions and Selectivity

The redox chemistry of this compound is centered on the oxidation of its secondary alcohol groups. The selective oxidation of one or both hydroxyl groups can yield valuable products such as hydroxyketones and diketones.

Chemical oxidation can be achieved using various reagents. For example, the oxidation of a related decalin-based diol has been accomplished using IBX (2-iodoxybenzoic acid). rsc.org The selectivity of such oxidations, i.e., oxidizing one alcohol in the presence of another, can be challenging and often depends on the steric and electronic environment of the hydroxyl groups.

Enzymatic oxidation offers a highly selective alternative. For instance, horse liver alcohol dehydrogenase has been used in the preparation of decalindiones from decahydronaphthalenediols, indicating the potential for selective enzymatic oxidation of these substrates. lookchem.com

Oxidative dehydrogenation (ODH) is another important redox reaction, which is an attractive alternative to non-oxidative dehydrogenation as it is typically exothermic and can be performed at lower temperatures. rsc.org Catalysts for ODH are often based on metal oxides. nih.gov The mechanism of ODH is complex and can involve different pathways depending on the catalyst and reaction conditions.

The table below summarizes the expected products from key redox reactions of this compound.

| Reaction Type | Oxidizing Agent/Catalyst | Expected Major Product(s) |

| Selective Oxidation | Mild Oxidizing Agent (e.g., PCC, DMP) | 6-hydroxy-2-decalone |

| Full Oxidation | Strong Oxidizing Agent (e.g., Jones reagent) | Decalin-2,6-dione |

| Enzymatic Oxidation | Horse Liver Alcohol Dehydrogenase | Decalin-2,6-dione |

| Oxidative Dehydrogenation | Metal Oxide Catalyst | 6-hydroxy-2-decalone, Decalin-2,6-dione |

Advanced Spectroscopic Characterization of 2,6 Decahydronaphthalenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of 2,6-Decahydronaphthalenediol in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon skeleton and the relative orientation of substituents. numberanalytics.com The decahydronaphthalene (B1670005) ring system can exist in cis and trans fused forms, and each of these can have multiple stereoisomers depending on the orientation of the two hydroxyl groups. NMR is particularly adept at distinguishing between these isomers. nih.gov

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). The protons attached to the carbons bearing the hydroxyl groups (C2 and C6) are expected to appear downfield, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the electronegative oxygen atom. The exact chemical shift and multiplicity of these carbinol protons are highly dependent on the stereochemistry of the molecule. The remaining protons on the saturated decalin ring system would produce a complex series of overlapping signals in the upfield region, generally between 1.0 and 2.5 ppm. carlroth.comtn-sanso.co.jp The hydroxyl protons themselves would appear as broad singlets, the position of which is sensitive to solvent, concentration, and temperature, and these signals would disappear upon exchange with deuterium (B1214612) oxide (D₂O). oup.com

The ¹³C NMR spectrum provides a direct view of the carbon framework. Since this compound has ten carbon atoms, up to ten distinct signals can be expected, depending on the molecule's symmetry. Carbons bonded to the hydroxyl groups (C2 and C6) are the most downfield of the sp³ carbons, typically appearing in the 65-75 ppm range. libretexts.org The bridgehead carbons (C4a and C8a) and the other methylene (B1212753) and methine carbons of the ring system would resonate at higher fields, generally between 20 and 50 ppm. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, which is invaluable for assigning the signals of the complex decalin skeleton. wordpress.com

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound (Note: This data is illustrative and representative for a potential isomer in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

|---|---|---|---|

| 3.75 | m | 2H | H-2, H-6 |

| 2.10 - 2.30 | m | 2H | Bridgehead protons |

| 1.85 (broad s) | s | 2H | -OH |

Table 2: Hypothetical ¹³C NMR Data for a Stereoisomer of this compound (Note: This data is illustrative and representative for a potential isomer in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment (Hypothetical) |

|---|---|---|

| 70.5 | Up (CH) | C-2, C-6 |

| 41.2 | Up (CH) | C-4a, C-8a (Bridgehead) |

| 34.5 | Down (CH₂) | C-3, C-7 |

| 31.8 | Down (CH₂) | C-4, C-8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals and for determining the molecule's stereochemistry. longdom.orgchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov Cross-peaks in a COSY spectrum would allow for the tracing of proton-proton connectivities throughout the decalin rings, helping to piece together the spin systems. For example, the H-2 proton would show a correlation to the protons on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). imperial.ac.uk It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). imperial.ac.uk HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For instance, it can link a proton on one ring to a carbon on the other ring through the bridgehead carbons, confirming the bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com NOESY is paramount for determining stereochemistry. For a cis-fused decalin, specific through-space correlations would be observed that are absent in the trans-fused isomer. Similarly, the relative orientation of the hydroxyl groups (axial vs. equatorial) can be deduced from the NOE correlations between the carbinol protons (H-2, H-6) and other protons on the ring system.

¹H NMR and ¹³C NMR for Structural Elucidation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is unique to the compound and its functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups within this compound. The most prominent and diagnostic absorption band would be from the O-H stretching vibration of the two alcohol groups. This typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹. researchgate.net The broadness is a result of intermolecular hydrogen bonding. A sharp peak around 3600 cm⁻¹ might be observed in very dilute solutions where hydrogen bonding is minimized.

Other characteristic peaks include the C-H stretching vibrations of the sp³ hybridized carbons of the decalin ring, which appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). nist.gov The C-O stretching vibration would be visible in the fingerprint region, typically between 1260 and 1050 cm⁻¹, providing further evidence of the alcohol functional groups. chemicalbook.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1445 | C-H bend (scissoring) | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the hydrocarbon backbone give rise to strong and sharp signals. researchgate.net This makes Raman an excellent technique for analyzing the skeletal structure of the decalin rings. escholarship.org The symmetric C-H stretching vibrations around 2900 cm⁻¹ are usually very strong. mdpi.com The fingerprint region (below 1500 cm⁻¹) would contain a rich pattern of peaks corresponding to various C-C stretching and C-H bending modes, creating a unique fingerprint for a specific stereoisomer. core.ac.uk

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2960 - 2850 | C-H stretch | Strong |

| 1470 - 1445 | C-H bend | Medium |

Infrared Spectroscopy for Functional Group Analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₀H₁₈O₂), the molecular ion peak (M⁺·) would be expected at a mass-to-charge ratio (m/z) of 170. However, for alcohols, this peak can be weak or absent. Common fragmentation pathways for cyclic diols include the loss of water (H₂O), leading to a prominent peak at m/z 152 (M-18). A subsequent loss of a second water molecule could result in a peak at m/z 134.

Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. This could lead to various fragment ions depending on which bonds are broken. Studies on related decalin-diols have shown that the stereochemistry can significantly influence the fragmentation patterns. For instance, interactions between the two hydroxyl groups in cis-isomers can lead to unique fragmentation pathways, such as the elimination of larger neutral molecules, which are not observed in trans-isomers where the functional groups are held far apart. This makes mass spectrometry a useful tool for distinguishing between certain stereoisomers.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or more decimal places. savemyexams.combioanalysis-zone.com This precision allows for the differentiation between compounds that have the same nominal mass but different molecular formulas. chromatographyonline.comlibretexts.org

For this compound, with the molecular formula C₁₀H₁₈O₂, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of its constituent elements.

Calculation of Theoretical Exact Mass:

Carbon (¹²C): 12.000000 amu x 10 = 120.000000 amu

Hydrogen (¹H): 1.007825 amu x 18 = 18.140850 amu

Oxygen (¹⁶O): 15.994915 amu x 2 = 31.989830 amu

Total Exact Mass: 170.130680 amu

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the molecular ion of this compound and provide an experimental mass value. nih.gov A measured mass of 170.1307 would confirm the elemental formula C₁₀H₁₈O₂, distinguishing it from other potential isobaric compounds. spectrabase.comgenome.jpkegg.jpgenome.jpnih.gov

Table 1: Theoretical Exact Masses of Isobaric Compounds This interactive table allows you to compare the theoretical exact mass of this compound with other compounds that have the same nominal mass (170 amu).

| Molecular Formula | Compound Name Example | Theoretical Exact Mass (amu) |

| C₁₀H₁₈O₂ | This compound | 170.130680 |

| C₁₁H₂₂O | Undecanone | 170.166066 |

| C₉H₁₄O₃ | 4-Acetyl-2,2-dimethyl-dihydro-furan-3-one | 170.094294 |

| C₈H₁₈O₃ | 2-(2-Butoxyethoxy)ethanol | 170.125600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially for a stereochemically complex molecule like this compound, the absolute configuration and conformation of the molecule in the solid state.

An X-ray crystallographic analysis of a single crystal of this compound would unambiguously resolve:

Ring Fusion Stereochemistry: Whether the molecule is the cis- or trans-fused isomer.

Conformation: The precise chair, boat, or twist-boat conformation of each of the two cyclohexane (B81311) rings. In the stable trans-isomer, both rings are expected to be in a chair conformation. researchgate.net

Hydroxyl Group Orientation: The axial or equatorial position of the two hydroxyl substituents at the C2 and C6 positions.

Intermolecular Interactions: The pattern of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice, which dictates the crystal packing.

Table 3: Potential Crystallographic Parameters for a Decalin Derivative This interactive table presents hypothetical but representative crystallographic data that could be obtained for a decalin derivative like this compound, based on published data for similar structures.

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/n | The specific symmetry operations within the unit cell. researchgate.net |

| a (Å) | ~6.5 | Unit cell dimension along the a-axis. |

| b (Å) | ~8.0 | Unit cell dimension along the b-axis. |

| c (Å) | ~10.5 | Unit cell dimension along the c-axis. |

| β (°) | ~100 | Angle of the unit cell. |

| Volume (ų) | ~540 | Volume of a single unit cell. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

Emerging Spectroscopic Methods

2D IR Spectroscopy for Molecular Dynamics

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique that probes the dynamics of molecular structures on a femtosecond to picosecond timescale. pnas.org By using a series of ultrashort infrared laser pulses, it generates a 2D spectrum that reveals the coupling and exchange between different vibrational modes. rsc.org

For this compound, 2D IR spectroscopy would be exceptionally useful for studying the dynamics of its hydrogen-bonding network. pnas.orgnih.gov By exciting the O-H stretching vibration, one could observe:

Intramolecular Hydrogen Bonding: If steric conditions permit, the dynamics of a weak intramolecular hydrogen bond between the two hydroxyl groups could be monitored.

Intermolecular Hydrogen Bonding: In solution, the making and breaking of hydrogen bonds between diol molecules or between the diol and solvent molecules can be tracked in real-time. acs.org The appearance of cross-peaks between vibrational modes of hydrogen-bonded and non-hydrogen-bonded hydroxyl groups provides direct measurement of the timescales for these exchange processes, which typically occur on the picosecond scale. pnas.orgnih.gov

Vibrational Energy Transfer: The technique can map how vibrational energy, initially deposited in one of the O-H bonds, dissipates through the carbon skeleton of the molecule. rsc.org

These dynamics are fundamental to understanding solvation, molecular recognition, and the initial stages of chemical reactions.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes the low-frequency vibrational modes of molecules and materials, typically in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). acs.orgacs.org These low-energy motions correspond to large-amplitude vibrations and intermolecular modes, which are difficult to access with conventional mid-infrared spectroscopy. researchgate.net

For a molecule like this compound, THz spectroscopy could provide insight into:

Intermolecular Hydrogen-Bond Vibrations: In the solid state, the hydrogen bonds connecting adjacent molecules give rise to specific intermolecular stretching and bending vibrations. These modes appear in the THz region and are a direct probe of the crystal lattice dynamics. researchgate.net

Hydration Dynamics: In an aqueous solution, THz spectroscopy is highly sensitive to the collective hydrogen-bond network of water. mdpi.com The presence of the diol would disrupt this network, and THz spectroscopy could characterize the size and dynamics of the molecule's hydration shell. acs.orgeurekalert.org The technique can distinguish between different relaxation processes of water molecules, providing a detailed picture of the solute's influence on its local environment. mdpi.com

Analysis of these low-frequency modes provides a more complete understanding of the molecule's potential energy surface and its interactions with its environment. iupac.orgresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,6 Decahydronaphthalenediol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as the various isomers of 2,6-decahydronaphthalenediol.

DFT calculations can elucidate the electronic structure of this compound, providing insights into its stability and reactivity. By solving approximations of the Schrödinger equation, DFT methods map the electron density to determine the ground-state energy of the molecule.

A key output of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability.

For this compound, this analysis would reveal how the fusion of the cyclohexane (B81311) rings (cis or trans) and the stereochemistry of the hydroxyl groups (axial or equatorial) influence the electron distribution. For example, intramolecular hydrogen bonding between the two hydroxyl groups, possible in certain stereoisomers, would significantly alter the energies and shapes of these frontier orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Hypothetical this compound Isomer

| Parameter | Value (Hartrees) | Value (eV) | Description |

| HOMO Energy | -0.25 | -6.80 | Indicates electron-donating capability. |

| LUMO Energy | +0.05 | +1.36 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 0.30 | 8.16 | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | - | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, this is particularly valuable for distinguishing between its numerous possible stereoisomers.

NMR Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. These predictions are invaluable for assigning peaks in experimental NMR spectra, which is often challenging for complex cyclic systems due to overlapping signals. The calculated chemical shifts for different isomers of this compound would be distinct, aiding in their structural elucidation. oxinst.com

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. These correspond to the absorption peaks in an Infrared (IR) spectrum. For this compound, the calculated frequencies for the O-H stretching modes would be particularly sensitive to the presence or absence of intramolecular hydrogen bonding, providing clear evidence for the preferred conformation.

One of the most powerful applications of DFT is in understanding and predicting the outcomes of chemical reactions. The synthesis of a specific stereoisomer of this compound is a significant challenge, and DFT can be used to model the reaction pathways to understand the origins of stereocontrol.

For instance, if this compound were synthesized by the reduction of a corresponding dione, DFT could be used to calculate the energies of the transition states for the approach of a reducing agent from different faces of the molecule. These calculations can reveal why one diastereomer is formed in preference to another. Studies on the synthesis of other trans-decalin-based molecules have successfully used DFT to show that diastereoselectivity can be governed by factors like substrate conformation and intramolecular hydrogen bonds that stabilize certain transition states. nih.govacs.org This approach allows chemists to rationally design synthetic routes to obtain the desired isomer.

Prediction of Spectroscopic Parameters.

Molecular Dynamics Simulations for Conformational Landscapes

The decalin ring system is conformationally flexible, and the presence of two hydroxyl groups adds further complexity. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. cup.edu.cn MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, an MD simulation would reveal the relative stabilities of different chair-chair and chair-boat conformations of the decalin core, as well as the preferred orientations of the hydroxyl groups. The simulation can track key dihedral angles and the distances between the hydroxyl groups to identify stable conformers and the energy barriers for interconversion between them. researchgate.net Such simulations can be performed in a vacuum to study the intrinsic properties of the molecule or in a solvent to understand how the environment influences its conformational preferences. scirp.org

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are essential for determining the precise energetics of different conformations and the structures of transition states that connect them. auremn.org.br By performing geometry optimizations, researchers can find the minimum energy structures for various isomers and conformers of this compound.

A potential energy surface (PES) can be constructed by systematically varying key dihedral angles and calculating the energy at each point. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The calculated energy differences between conformers allow for the prediction of their relative populations at a given temperature. Such analysis has been performed on similar cyclic diols, revealing the subtle interplay of steric and electronic effects that determine the most stable shapes. rsc.org

Molecular Modeling and Docking Studies (focused on chemical interactions)

If this compound is being investigated for potential biological activity, molecular docking studies are a crucial computational technique. Docking predicts the preferred orientation of a ligand when it binds to a target protein, providing insights into the binding affinity and the nature of the intermolecular interactions.

In a hypothetical docking study, this compound would be placed into the active site of a target protein. The docking algorithm would then explore various binding poses, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For this compound, the hydroxyl groups would be key interaction points, likely forming hydrogen bonds with polar amino acid residues in the protein's active site. The rigid decalin scaffold would explore hydrophobic pockets.

Molecular dynamics simulations can further refine the results of a docking study, showing how the protein-ligand complex behaves over time and confirming the stability of the predicted binding mode. nih.gov While specific docking studies on this compound are not prominent in the literature, studies on related polycyclic molecules have shown the utility of this approach in drug discovery. acs.org

Derivatization Strategies and Applications in Synthetic Chemistry for 2,6 Decahydronaphthalenediol

Selective Functionalization and Protecting Group Chemistry

The selective functionalization of the two hydroxyl groups in 2,6-Decahydronaphthalenediol is a critical step in its utilization as a synthetic building block. The ability to differentiate between the two hydroxyls allows for sequential chemical transformations, which is essential for the construction of complex target molecules. This selectivity can be achieved by exploiting the inherent, albeit often subtle, differences in the steric and electronic environments of the two hydroxyl groups, or by employing protecting groups with varying lability.

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling the temporary masking of reactive functional groups. wiley-vch.deuniversiteitleiden.nl In the context of diols like this compound, a variety of protecting groups can be employed. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. wiley-vch.de For instance, bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, can be selectively introduced at the less sterically hindered hydroxyl group. scirp.org

The formation of cyclic protecting groups, such as acetals or ketals, can be used to protect both hydroxyl groups simultaneously. pearson.com For example, reaction with acetone (B3395972) can form an acetonide, which is stable under many reaction conditions and can be readily removed with aqueous acid. pearson.com The formation of a stable trans-decalin system can drive the selectivity of certain protecting group installations. wiley-vch.de

Table 1: Common Protecting Groups for Diols and Their General Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), acid |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | F⁻ (e.g., TBAF), acid |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Acetonide | - | Acetone, acid catalyst | Aqueous acid |

| Benzylidene acetal | - | Benzaldehyde, acid catalyst | H₂, Pd/C; mild acid |

This table provides a general overview; specific conditions can vary based on the substrate and other functional groups present.

The development of orthogonal protecting group strategies is particularly powerful. This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of one hydroxyl group while the other remains protected. Current time information in Bangalore, IN.

Synthesis of Chiral Intermediates

The decalin framework can possess multiple stereocenters, and the synthesis of enantiomerically pure or enriched derivatives is of significant interest for the preparation of chiral drugs and other biologically active molecules. beilstein-journals.org this compound, when obtained in a specific stereoisomeric form, serves as a valuable chiral synthon. scirp.orgmdpi.com

Enzymatic resolutions and asymmetric synthesis are common strategies to obtain chiral diols. For example, lipases can be used for the enantioselective acylation or hydrolysis of diol derivatives, separating the enantiomers. mdpi.com The resulting enantiomerically enriched diols can then be used in the synthesis of complex chiral molecules. scirp.org

The chiral information embedded in the this compound scaffold can be transferred to new stereocenters created in subsequent reactions. This makes it a valuable starting material for the synthesis of other chiral building blocks. mdpi.com

Application as Synthons in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound and its derivatives can serve as versatile synthons for the construction of complex natural products and other target molecules containing the decalin motif. whiterose.ac.ukrsc.org The rigid bicyclic structure provides a well-defined three-dimensional framework upon which further chemical complexity can be built.

The functionalized decalin core can be incorporated into larger molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the hydroxyl groups can be converted into leaving groups for nucleophilic substitution reactions or oxidized to ketones for subsequent elaboration. The synthesis of polyhydroxylated decalins, which can be considered as conformationally constrained carbohydrate analogs, is an area of active research. beilstein-journals.org These compounds often exhibit interesting biological activities, such as glycosidase inhibition. beilstein-journals.org

The stereoselective synthesis of complex molecules often relies on the use of chiral building blocks, and enantiomerically pure derivatives of this compound are valuable in this regard. nih.gov The decalin framework is a common feature in many terpenoid natural products, and synthetic strategies often involve the construction of this core early in the synthesis. uottawa.ca

Development of Novel Reagents and Ligands Based on the this compound Scaffold

The C2-symmetric nature of certain stereoisomers of diols makes them attractive candidates for the development of chiral ligands for asymmetric catalysis. conicet.gov.ar By attaching coordinating groups to the hydroxyl functionalities of a chiral this compound backbone, it is possible to create a chiral environment around a metal center. acs.org

These chiral ligands can be used to induce enantioselectivity in a variety of metal-catalyzed reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The rigidity of the decalin scaffold can help to create a well-defined and predictable chiral pocket, leading to high levels of stereocontrol. acs.org The development of new chiral ligands is a continuous effort in organic synthesis, and bicyclic diols like this compound offer a promising platform for ligand design. rsc.orgmdpi.com

Future Research Directions and Interdisciplinary Applications in Decahydronaphthalenediol Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The efficient synthesis of specific isomers of decahydronaphthalenediol remains a critical area for future investigation. Current synthetic strategies often result in mixtures of isomers, necessitating complex separation processes. The development of novel synthetic routes will likely focus on stereoselective and regioselective methods to afford higher yields of desired isomers.

A significant thrust in this area is the exploration of advanced catalytic systems . nih.govnih.govbeilstein-journals.orgd-nb.infomdpi.com Homogeneous and heterogeneous catalysis will be pivotal in achieving the desired selectivity. mdpi.com For instance, the use of chiral catalysts in hydrogenation or dihydroxylation reactions of naphthalene (B1677914) or its partially hydrogenated precursors could provide a direct pathway to enantiomerically pure decahydronaphthalenediols. Research into N-heterocyclic carbene (NHC)-metal complexes, which have shown efficacy in a variety of organic transformations, may offer new avenues for catalytic control. beilstein-journals.org Furthermore, dual-catalyst systems, which combine photocatalysis with other catalytic methods, could enable novel reaction pathways under mild conditions. nih.gov The development of iron-based catalysts, noted for their low cost and environmental friendliness, also presents an attractive option for future synthetic strategies. d-nb.info

Future research will likely investigate a broad range of catalytic approaches, including:

Asymmetric Hydrogenation: Employing chiral metal-ligand complexes to control the stereochemistry of the hydrogenation of naphthalene or related precursors.

Directed Hydroxylation: Utilizing directing groups to introduce hydroxyl functionalities at specific positions on the decahydronaphthalene (B1670005) scaffold.

Enzymatic Resolutions: Leveraging the high selectivity of enzymes to resolve racemic mixtures of decahydronaphthalenediol isomers.

Flow Chemistry: Implementing continuous flow reactors to optimize reaction conditions, improve safety, and facilitate scale-up of promising synthetic routes.

The table below summarizes potential catalytic systems for future exploration.

| Catalytic System | Potential Application in Decahydronaphthalenediol Synthesis | Key Advantages |

| Chiral Ruthenium-phosphine complexes | Asymmetric hydrogenation of aromatic rings | High enantioselectivity |

| Directed C-H hydroxylation catalysts | Regioselective introduction of hydroxyl groups | Control over functionalization site |

| Lipases and Esterases | Kinetic resolution of racemic diols | High stereoselectivity, mild conditions |

| NHC-Copper(I) complexes | Catalytic hydrosilylation and subsequent oxidation | High efficiency and selectivity in related reactions beilstein-journals.org |

| Dual Photocatalysis/Lewis Acid Systems | Activation of substrates for novel bond formations nih.gov | Synergy between catalysts can unlock new reactivity nih.gov |

Exploration of New Derivatization Methodologies

Derivatization of the hydroxyl groups in 2,6-decahydronaphthalenediol is a key strategy for modifying its physical and chemical properties, as well as for facilitating its analysis. researchgate.netjfda-online.comlibretexts.orgnih.govtcichemicals.commdpi.com Future research will focus on developing new derivatization methodologies to create a diverse range of functional molecules. researchgate.netlibretexts.org

One area of interest is the synthesis of esters and ethers with specific functionalities. For example, acylation with fluorinated reagents can enhance volatility for gas chromatography (GC) analysis and improve detection in mass spectrometry (MS). researchgate.netjfda-online.comlibretexts.org Silylation is another common technique to increase volatility and reduce polarity. libretexts.orgtcichemicals.com The exploration of novel derivatizing agents will be crucial. libretexts.org For instance, the use of reagents that introduce chromophores or fluorophores can facilitate detection in high-performance liquid chromatography (HPLC). libretexts.org

Key areas for future research in derivatization include:

Functional Polymer Precursors: Derivatizing the diol with polymerizable groups, such as acrylates or methacrylates, to serve as monomers in polymer synthesis.

Chiral Derivatizing Agents: Reacting the diol with enantiomerically pure reagents to facilitate the separation and analysis of its stereoisomers. jfda-online.com

Stimuli-Responsive Derivatives: Introducing moieties that respond to external stimuli like light, pH, or temperature, leading to materials with dynamic properties.

Derivatization for Improved Spectroscopic Analysis: Creating derivatives that amplify subtle structural differences, thereby improving resolution in techniques like ion mobility-mass spectrometry (IM-MS). nih.gov

The following table outlines some potential derivatization strategies and their applications.

| Derivatization Reaction | Reagent Example | Purpose of Derivatization |

| Esterification | Acryloyl chloride | Introduction of a polymerizable group |

| Etherification | (3-Isocyanatopropyl)triethoxysilane | Surface modification and grafting |

| Acylation | Pentafluoropropionic anhydride (B1165640) jfda-online.com | Enhanced volatility and MS detection jfda-online.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility for GC analysis tcichemicals.com |

| Urethane Formation | Diisocyanates | Polyurethane synthesis |

Integration of Advanced Spectroscopic and Computational Techniques

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound isomers is essential for predicting their properties and reactivity. Future research will increasingly rely on the integration of advanced spectroscopic techniques and computational modeling. sfu.canih.govnih.govbiorxiv.org

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR spectroscopy are valuable, more sophisticated methods will be required to distinguish between the various stereoisomers of decahydronaphthalenediol. hpst.cznih.gov Isomer-selective spectroscopy, which uses pump-probe laser schemes, can provide the infrared spectrum of a single isomer within a mixture. yale.edu This is particularly useful for characterizing complex mixtures without the need for physical separation. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), can separate isomers based on their shape and size, providing an additional dimension of analysis. nih.gov

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for studying the conformational landscape of molecules. sfu.canih.gov These methods can be used to predict the relative energies of different conformers and to simulate spectroscopic data, which can then be compared with experimental results. sfu.canih.gov This synergy between theory and experiment is crucial for assigning the absolute configuration of chiral isomers and for understanding the subtle stereoelectronic effects that govern their behavior. sfu.ca Future work may also involve the use of computational tools to design mutations that can bias the conformational states of proteins, a technique that could be adapted to understand interactions with small molecules like decahydronaphthalenediol. biorxiv.org

The integration of these techniques will enable:

Unambiguous identification of all possible stereoisomers.

Detailed understanding of the conformational preferences of each isomer.

Correlation of molecular structure with macroscopic properties.

Prediction of reactivity and interactions with other molecules.

The table below highlights the synergy between advanced spectroscopic and computational methods.

| Technique | Information Gained | Complementary Method |

| Isomer-Selective IR Spectroscopy yale.edu | Vibrational spectrum of a single isomer in a mixture yale.edu | DFT calculations for spectral prediction and assignment |

| Ion Mobility-Mass Spectrometry (IM-MS) nih.gov | Separation and characterization of isomers based on size and shape nih.gov | Molecular dynamics simulations to predict collision cross-sections |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules | Ab initio calculations to simulate VCD spectra |

| Solid-State NMR | Conformation and packing in the solid state | Crystal structure prediction algorithms |

Potential Applications in Materials Science and Polymer Chemistry (purely chemical and structural aspects)

The rigid and well-defined stereochemistry of the decahydronaphthalene core makes this compound an attractive building block for the synthesis of novel materials and polymers. googleapis.commdpi.comresearchgate.netmdpi.comosti.govstumejournals.com The future in this area lies in harnessing the specific spatial arrangement of the hydroxyl groups to create polymers with tailored architectures and properties.

Polymers with Defined Microstructures: The stereochemistry of the diol monomer will directly influence the microstructure and properties of the resulting polymer. For instance, using enantiomerically pure isomers of this compound in polycondensation reactions with dicarboxylic acids or diisocyanates can lead to the formation of stereoregular polyesters and polyurethanes. mdpi.com These polymers may exhibit enhanced thermal stability, crystallinity, and mechanical strength compared to their atactic counterparts.

High-Performance Polymers: The rigid decahydronaphthalene unit can be incorporated into polymer backbones to increase their glass transition temperature (Tg) and improve their dimensional stability. This makes them potential candidates for applications requiring high-performance materials. For example, polyesters derived from this compound could exhibit properties analogous to those of commercially important polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), but with potentially superior thermal characteristics. mdpi.com

Cross-linked Networks and Gels: The two hydroxyl groups of this compound can act as cross-linking points to form three-dimensional polymer networks. By controlling the stereochemistry of the diol and the nature of the cross-linking agent, it is possible to fine-tune the porosity, swelling behavior, and mechanical properties of the resulting gels and resins.

Future research in this domain will likely focus on:

The synthesis and characterization of a wide range of polymers derived from different isomers of this compound.

Establishing structure-property relationships to understand how the stereochemistry of the diol monomer influences the macroscopic properties of the polymer.

Exploring the potential of these new materials in applications such as advanced coatings, engineering plastics, and biomedical devices, based on their chemical and structural attributes.

The table below lists potential polymer types derived from this compound and their potential structural features.

| Polymer Type | Comonomer Example | Potential Structural Feature | Potential Property Enhancement |

| Polyesters | Terephthaloyl chloride | Stereoregular backbone | Increased crystallinity and thermal stability |

| Polyurethanes | Methylene (B1212753) diphenyl diisocyanate (MDI) | Rigid segments in the polymer chain | Higher modulus and hardness |

| Polycarbonates | Phosgene or diphenyl carbonate | Enhanced rigidity and toughness | Improved mechanical strength |